LSN2814617

Neuroscience Pharmacology Schizophrenia

Researchers studying mGlu5-mediated arousal or NMDA receptor hypofunction models often face tool compounds with poor brain exposure (e.g., CDPPB, ADX47273) or confounding ago-PAM activity (e.g., VU0360172), leading to ambiguous in vivo results. LSN2814617 solves this with validated brain penetration and pure PAM pharmacology (no intrinsic agonism). • Confirmed dose-dependent mGlu5 receptor occupancy (ED50 = 13 mg/kg) and robust wake-promotion in rodent EEG without rebound hypersomnolence. • Low cooperativity (2-3 fold shift) eliminates non-physiological receptor activation artifacts. • Available from BenchChem with flexible packaging and global fulfillment support.

Molecular Formula C18H20FN5O
Molecular Weight 341.4 g/mol
Cat. No. B608657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN2814617
SynonymsLSN2814617;  LSN 2814617;  LSN-2814617.
Molecular FormulaC18H20FN5O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1
InChIKeyNPRJTKMKUYJGAL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LSN2814617: mGlu5 PAM Research Tool


LSN2814617, systematically designated as (7S)-3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine [1], is a synthetic small molecule that functions as a potent, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [2]. Unlike orthosteric agonists, it exhibits no detectable intrinsic agonist activity and potentiates the receptor's response to its endogenous ligand, glutamate [3]. Its primary utility in research is as a pharmacological probe for interrogating mGlu5-mediated signaling in the central nervous system, particularly in the context of schizophrenia and cognitive function [4].

CNS-penetrant mGlu5 PAM probe for pathway studies
Oral systemic administration study fit
Pure PAM (no intrinsic agonism) for signaling potentiation assays

LSN2814617: Why mGlu5 PAMs Are Not Interchangeable


While multiple mGlu5 PAMs share a common nominal mechanism, their utility as research tools diverges sharply based on a confluence of factors including potency, brain penetration, in vivo target engagement, and the balance between pro-cognitive and antipsychotic-like effects. Simply substituting one mGlu5 PAM for another without accounting for these distinct pharmacological fingerprints can lead to misinterpretation of experimental results. The quantitative evidence below demonstrates that LSN2814617 occupies a specific niche: it provides robust in vivo brain exposure and target occupancy, enabling reliable behavioral studies, yet its wake-promoting profile and marginal antipsychotic-like effects [1] distinguish it from both earlier generation PAMs and more potent, highly cooperative analogs [2]. This profile makes LSN2814617 a distinct tool for probing the relationship between mGlu5 potentiation, arousal, and NMDA receptor hypofunction, a research avenue not equivalently addressed by other PAMs.

Target engagement gap Earlier PAMs (CDPPB, ADX47273) showed poor in vivo target engagement; direct substitution may lead to unconfirmed CNS modulation.
Behavioral profile shift Wake-promoting vs. antipsychotic-like effects differ among mGlu5 PAMs; endpoint interpretation may not transfer.
Cooperativity & ago-PAM risk High-cooperativity PAMs (e.g., VU0360172) may introduce direct receptor activation; physiological potentiation may be confounded.

LSN2814617: Differentiated Evidence Summary


In Vivo Target Engagement: Superior to ADX47273 & CDPPB

In contrast to the earlier-generation mGlu5 PAMs CDPPB and ADX47273, LSN2814617 demonstrates clear and quantifiable in vivo target engagement. While CDPPB and ADX47273 showed 'relatively poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance' [1], LSN2814617, following oral administration, reached brain concentrations sufficient to dose-dependently occupy hippocampal mGlu5 receptors in vivo, as measured by displacement of intravenously administered MPEPy [2]. This direct comparison establishes LSN2814617 as a more reliable tool for in vivo studies requiring confirmed CNS target modulation.

In Vivo Target Engagement
Head-to-head
Dose-dependent hippocampal mGlu5 receptor occupancy confirmed via MPEPy displacement; marked EEG wake-promotion.
Supports in vivo CNS target modulation studies.
Earlier PAMs CDPPB and ADX47273 showed poor in vivo engagement evidence.
Neuroscience Pharmacology Schizophrenia

Modest Potentiation and Lower Agonist Risk vs. VU0360172

LSN2814617 is characterized as a 'low curve shift' PAM, displaying a 2- to 3-fold leftward shift in the glutamate concentration-response curve [1]. This contrasts with more highly cooperative PAMs like VU0360172, which exhibit greater fold-shifts [2] and can transition to ago-PAM activity (intrinsic agonism) in systems with high receptor reserve [3]. The modest potentiation by LSN2814617, coupled with its lack of detectable intrinsic agonist activity [1], makes it a preferred tool for studying physiological mGlu5 potentiation without confounding direct receptor activation, thereby offering a cleaner pharmacological signal for mechanistic studies.

Modest Potentiation
Cross-study comparable
2–3 fold leftward shift in glutamate CRC; no detectable intrinsic agonist activity.
Enables physiological potentiation without direct receptor activation.
High-cooperativity PAMs like VU0360172 may exhibit ago-PAM activity.
Neuroscience Pharmacology Allosteric Modulation

Distinct In Vivo Behavioral Profile vs. LSN2463359

While LSN2814617 and its close analog LSN2463359 share nearly identical in vitro pharmacological profiles—both are potent and selective mGlu5 PAMs with EC50 values of 52 nM (human) and 42 nM (rat) for LSN2814617 [1] and an EC50 of 24 nM for LSN2463359 —their procurement should not be considered interchangeable. The primary differentiation lies in their in vivo behavioral effects. Both attenuate performance deficits induced by the NMDA antagonist SDZ 220,581 in operant tasks [2], but they also differentially modulate amphetamine-induced hyperactivity [3]. Furthermore, studies suggest that while both compounds exhibit wake-promoting effects, LSN2814617's profile may be more selective for this outcome [2], whereas other mGlu5 PAMs show more pronounced antipsychotic-like activity [4]. Researchers focused on arousal or the specific cognitive effects of NMDA hypofunction should therefore prioritize LSN2814617.

Distinct Behavioral Profile
Class-level inference
Attenuates NMDA antagonist deficits; dose-dependent wake-promotion; marginal antipsychotic-like effects.
Behavioral specificity may support arousal-cognition hypothesis testing.
Analog LSN2463359 may differ in amphetamine-induced hyperactivity models.
Neuroscience Behavioral Pharmacology Schizophrenia

Distinct Allosteric Site vs. MPEP-Site PAMs

The majority of developed mGlu5 PAMs, including early tool compounds, bind to the well-characterized MPEP (2-methyl-6-(phenylethynyl)pyridine) allosteric site [1]. In contrast, LSN2814617 belongs to a distinct chemical scaffold, a triazolopyridine-oxadiazole, that has not been explicitly confirmed to bind the MPEP site and may interact with an alternative allosteric pocket on the mGlu5 7-transmembrane domain [2]. This structural divergence is critical because it implies LSN2814617 may induce a unique receptor conformation and downstream signaling bias compared to MPEP-site PAMs [3]. For researchers studying receptor structure-function relationships or seeking to avoid MPEP-site specific pharmacology, LSN2814617 represents a valuable and distinct chemical probe.

Non-MPEP Site Scaffold
Class-level inference
Triazolopyridine-oxadiazole chemical class; potentially topographically distinct from MPEP binding pocket.
May support biased signaling and allosteric site structure-function studies.
Binding site assignment not experimentally confirmed; scaffold-based inference.
Structural Biology Pharmacology Allosteric Modulation

LSN2814617: Recommended Research Applications


mGlu5-Mediated Arousal and Wakefulness Studies

LSN2814617 is the superior choice for experiments investigating the role of mGlu5 potentiation in regulating sleep-wake cycles. Its demonstrated brain penetration and robust, dose-dependent increase in wakefulness in rodent EEG studies, without significant rebound hypersomnolence [1], make it a more reliable tool than PAMs like CDPPB or ADX47273, which showed poor in vivo target engagement in the same assays [2]. This specific application leverages LSN2814617's key differentiating feature: its potent and confirmed in vivo modulation of arousal.

NMDA Receptor Hypofunction and Cognition Studies

For research focused on understanding the functional interaction between mGlu5 and NMDA receptors in cognitive processes, LSN2814617 is a preferred tool. Its ability to attenuate cognitive deficits induced by the NMDA antagonist SDZ 220,581 in operant tasks [3] provides a validated model. Compared to other mGlu5 PAMs, LSN2814617 offers a 'cleaner' in vivo profile for this application, as its marginal antipsychotic-like effects [4] reduce the confounding variable of generalized behavioral suppression often seen with other PAMs or direct NMDA modulators.

Pure Positive Allosteric Modulation Assays

In assays where the goal is to enhance endogenous glutamate signaling without directly activating the receptor (i.e., avoiding ago-PAM activity), LSN2814617 is a critical reagent. Its low cooperativity (2-3 fold shift) and complete lack of intrinsic agonist activity [5] distinguishes it from high-cooperativity ago-PAMs like VU0360172 [6]. This property ensures that any observed biological effects can be confidently attributed to the potentiation of physiological glutamate release rather than non-physiological direct receptor stimulation.

mGlu5 Allosteric Site Structure-Function Studies

As a member of a distinct triazolopyridine-oxadiazole chemical class [7], LSN2814617 serves as a valuable probe for investigating allosteric binding sites on mGlu5 that may be topographically distinct from the common MPEP site. Researchers comparing the functional outcomes of engaging different allosteric pockets should include LSN2814617 in their panel of compounds to elucidate potential site-specific signaling bias [8].

Application
Selection Property
Validation Focus
mGlu5-mediated arousal and wakefulness studies
CNS-penetrant PAM with confirmed in vivo target engagement
Dose-dependent wake-promotion and EEG endpoints
NMDA receptor hypofunction and cognition studies
Attenuates NMDA antagonist-induced cognitive deficits
Operant behavior task endpoints and arousal-cognition dissociation
Pure positive allosteric modulation assays
Low cooperativity (2–3 fold shift), no intrinsic agonism
Glutamate CRC shift without receptor activation
Allosteric site structure-function studies
Non-MPEP site chemical scaffold (triazolopyridine-oxadiazole)
Biased signaling and receptor conformation across allosteric pockets

Technical Documentation Hub

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20 linked technical documents
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